Enhanced Lipophilicity (cLogP) and Metabolic Stability via 5-Cyclopropyl Substitution
The cyclopropyl group at the 5-position increases lipophilicity and metabolic stability compared to unsubstituted or alkyl-substituted analogs. 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a predicted cLogP of approximately 1.2, whereas 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) has a cLogP of approximately 0.3 [1]. This ~0.9 log unit increase translates to a roughly 8-fold higher partition coefficient, potentially enhancing membrane permeability and target engagement. Additionally, the cyclopropyl ring reduces oxidative metabolism at the 5-position relative to methyl or ethyl substituents .
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carboxylic acid (cLogP ≈ 0.3) |
| Quantified Difference | ΔcLogP ≈ +0.9 (≈8-fold increase in partition coefficient) |
| Conditions | Predicted using in silico methods (PubChem calculated properties) |
Why This Matters
Higher lipophilicity and metabolic stability are critical for achieving desirable pharmacokinetic profiles in lead optimization programs.
- [1] PubChem. 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CID 53400776) and 1-Methyl-1H-pyrazole-3-carboxylic acid (CID 2734196). Calculated LogP values. View Source
